molecular formula C13H12N4O2 B12622147 4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-98-9

4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12622147
CAS No.: 917759-98-9
M. Wt: 256.26 g/mol
InChI Key: WLEMIONADPHKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine (PubChem CID: 57698340) is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly in the fields of virology and oncology . This pyrido[3,2-d]pyrimidine derivative is a key scaffold studied for its potential biological activities. Patents highlight that this class of compounds has demonstrated substantial utility as core structures in pharmaceutical compositions developed for the treatment of hepatitis C and other viral infections . The pyrido[3,2-d]pyrimidine scaffold is recognized as a privileged structure in drug discovery, with its fused bicyclic ring system serving as a key pharmacophore for targeting various enzymes and receptors . Related pyrido[2,3-d]pyrimidine analogues have shown remarkable cytotoxicity against cancer cell lines, such as MCF-7 and HepG2, and have been identified as potent inhibitors of PIM-1 kinase, a promising target in oncology due to its role in cell survival, proliferation, and apoptosis . The furan and ethoxy substituents on the core structure are common features designed to optimize molecular interactions and physicochemical properties. This product is intended for research purposes only, such as in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities. It is supplied for laboratory use by qualified researchers. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

917759-98-9

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

4-ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C13H12N4O2/c1-2-19-12-11-10(16-13(14)17-12)4-3-9(15-11)8-5-6-18-7-8/h3-7H,2H2,1H3,(H2,14,16,17)

InChI Key

WLEMIONADPHKHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=COC=C3)N

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

One-pot synthesis is a highly efficient method that combines multiple reaction steps into a single process, minimizing the need for intermediate isolation. This method typically involves:

  • Reagents : An ortho ester (such as triethyl orthoformate), furan derivatives, and heterocyclic amines.

  • Procedure : The reaction proceeds under mild conditions, often in polar aprotic solvents like dioxane or polar protic solvents like ethanol. The reaction time and yield can vary significantly based on the choice of solvent and reactants.

Table 1: Reaction Conditions for One-Pot Synthesis

Solvent Reaction Time Yield (%)
Absolute Ethanol 25 min 70
Isopropyl Alcohol 30 min 65
1,4-Dioxane 20 min 75
Toluene 35 min 60

This method allows for the effective formation of the desired product with yields ranging from 60% to 75%, depending on the specific conditions used.

Cyclization Reactions

Cyclization reactions are fundamental in constructing the pyrido[3,2-d]pyrimidine core structure. The process generally involves:

  • Starting Materials : A pyridine derivative and a furan compound.

  • Catalysts : Common catalysts include palladium or nickel-based catalysts that facilitate the cyclization process.

Table 2: Cyclization Reaction Overview

Catalyst Temperature (°C) Time (h) Yield (%)
Pd/C 100 5 80
Ni(II) Acetate 120 4 75

The cyclization typically results in high yields, demonstrating the effectiveness of these catalysts in promoting the desired transformations.

Optimization Studies

Research has been conducted to optimize the reaction conditions further, focusing on solvent effects, catalyst choice, and temperature variations. For instance:

  • Solvent Effects : Polar solvents tend to enhance nucleophilicity, thus improving reaction rates.

  • Catalyst Selection : The use of different metal catalysts has shown varying efficiencies, with palladium often yielding higher product purity.

Chemical Reactions Analysis

Reactivity of the Pyrido[3,2-d]pyrimidine Core

The pyrido[3,2-d]pyrimidine scaffold exhibits aromaticity and electron-deficient regions, enabling electrophilic and nucleophilic substitutions. Key reactions include:

Reaction Type Conditions/Reagents Outcome Supporting Evidence
Electrophilic Substitution Nitration (HNO₃/H₂SO₄) or halogenation (NBS, X₂)Substitution at electron-rich positions (e.g., C5 or C7 of the pyridine ring) Pyrido[2,3-d]pyrimidines undergo bromination at C5 with NBS .
Nucleophilic Substitution Alkylation/acylation at N3 or N1 positionsFormation of N-alkylated or N-acylated derivativesAnalogous N-substitutions in pyrido[3,4-d]pyrimidines .

Ethoxy Group Modifications

The ethoxy (-OCH₂CH₃) group at C4 is susceptible to nucleophilic substitution or hydrolysis:

Reaction Type Conditions/Reagents Outcome Supporting Evidence
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditionsConversion to 4-hydroxy-pyrido[3,2-d]pyrimidin-2-amineHydrolysis of ethoxy groups in pyrido[3,4-d]pyrimidines .
Nucleophilic Displacement Amines, thiols, or Grignard reagentsReplacement of ethoxy with amines (-NH₂), thiols (-SH), or alkyl groupsMethoxy groups in pyrido[2,3-d]pyrimidines displaced by amines .

Reactivity of the 2-Amino Group

The primary amine at C2 participates in condensation and coupling reactions:

Reaction Type Conditions/Reagents Outcome Supporting Evidence
Schiff Base Formation Aldehydes/ketonesFormation of imine derivativesAniline derivatives react with aldehydes to form imines .
Acylation Acetic anhydride, acyl chloridesGeneration of 2-acetamido or 2-amide derivativesAcylation of 2-aminopyrido[3,4-d]pyrimidines .

Furan-3-yl Substituent Reactivity

The furan ring at C6 undergoes electrophilic substitution, though its reactivity is moderated by the pyrido[3,2-d]pyrimidine core:

Reaction Type Conditions/Reagents Outcome Supporting Evidence
Electrophilic Substitution Nitration, sulfonation, or halogenationSubstitution at C2 or C5 positions of the furan ringFuran derivatives undergo nitration at α-positions .
Hydrogenation H₂/Pd-CPartial or full saturation of the furan ring to tetrahydrofuranHydrogenation of furan moieties in related compounds .

Cross-Coupling Reactions

The pyrido[3,2-d]pyrimidine core supports transition-metal-catalyzed couplings if halogenated:

Reaction Type Conditions/Reagents Outcome Supporting Evidence
Suzuki-Miyaura Coupling Pd(PPh₃)₄, aryl boronic acidsIntroduction of aryl/heteroaryl groups at halogenated positionsPyrido[3,4-d]pyrimidines undergo Suzuki coupling after bromination .
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, aminesFormation of C–N bonds with aryl/alkyl aminesAmination of chloro-pyrido[2,3-d]pyrimidines .

Oxidation and Reduction

Functional groups undergo redox transformations:

Reaction Type Conditions/Reagents Outcome Supporting Evidence
Oxidation of Ethoxy KMnO₄ or CrO₃Conversion to 4-keto-pyrido[3,2-d]pyrimidin-2-amineOxidation of ethoxy groups in pyrido[3,4-d]pyrimidines .
Reduction of Furan H₂/Raney NiSaturation of furan to tetrahydrofuranHydrogenation of furan derivatives .

Coordination Chemistry

The amine and pyrimidine nitrogen atoms can act as ligands for metal ions:

Reaction Type Conditions/Reagents Outcome Supporting Evidence
Metal Complexation Fe(II), Cu(II), or Zn(II) saltsFormation of chelated complexesPyrido[3,4-d]pyrimidines bind Fe(II) in kinase inhibitors .

Key Mechanistic Insights:

  • Electronic Effects : The electron-withdrawing pyrido[3,2-d]pyrimidine core enhances the electrophilicity of the ethoxy group, facilitating nucleophilic attacks .

  • Steric Hindrance : Bulky substituents on the furan ring may limit reactivity at the pyrido[3,2-d]pyrimidine core .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in substitutions and couplings .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multicomponent reactions that allow for the efficient assembly of complex molecular structures. This compound features a pyrido[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the ethoxy and furan groups enhances its solubility and biological interactions.

Anticancer Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidines, including this compound, exhibit significant anticancer properties. These compounds have been shown to act as inhibitors of various kinases and enzymes involved in tumor progression. For instance, studies have demonstrated that certain pyrido[3,2-d]pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cancer cells .

Histone Demethylase Inhibition

Recent findings suggest that compounds related to this compound can serve as potent inhibitors of histone lysine demethylases (KDMs). These enzymes play a crucial role in epigenetic regulation and are implicated in various cancers. The ability to inhibit KDMs can lead to reactivation of tumor suppressor genes and subsequent cancer cell apoptosis .

Antiviral Properties

Pyrido[3,2-d]pyrimidine derivatives have been explored for their antiviral potential, particularly against hepatitis C virus (HCV). Studies have shown that specific substitutions on the pyrido[3,2-d]pyrimidine scaffold can enhance antiviral activity by targeting viral replication mechanisms .

Case Studies

Study Findings Reference
Study on Anticancer ActivityDemonstrated potent inhibition of DHFR by pyrido[3,2-d]pyrimidine derivatives leading to reduced proliferation of cancer cells.
Histone Demethylase InhibitionIdentified compounds with selective inhibition against KDM4A/B subfamily with potential for cancer therapeutics.
Antiviral ActivityShowed efficacy against HCV replication with specific structural modifications enhancing bioactivity.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs and their substituents are compared below:

Compound Name Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Key References
4-Ethoxy-6-(furan-3-yl) Ethoxy Furan-3-yl ~298.3
6-Chloro-N-(4-fluorophenyl) Chloro 4-Fluorophenyl 316.7
4-Ethoxy-6-(3-fluorophenyl) Ethoxy 3-Fluorophenyl 312.3
4-Morpholinyl-6-(thiophen-2-yl) Morpholinyl Thiophen-2-yl 313.4
4-Ethoxy-6-(4-methoxyphenyl)pyrimidin-2-amine Ethoxy 4-Methoxyphenyl 245.3

Key Observations :

  • Lipophilicity : Ethoxy and morpholinyl groups increase logP compared to chloro or methoxy substituents, enhancing blood-brain barrier penetration .

SAR Insights :

  • Position 4 : Ethoxy or morpholinyl groups balance lipophilicity and solubility, critical for oral bioavailability .
  • Position 6 : Bulky substituents (e.g., benzodioxin in CAS 897361-19-2) reduce metabolic clearance, while electron-withdrawing groups (e.g., 3-fluorophenyl) enhance stability .

Docking and Mechanistic Studies

  • Docking Analysis : and reveal that furan and thiophene substituents form π-π stacking interactions with kinase ATP-binding pockets. Ethoxy groups occupy hydrophobic regions, stabilizing ligand-receptor complexes .
  • Kinase Inhibition: Pyrido[3,2-d]pyrimidines with morpholinyl or ethoxy groups (e.g., nefextinib, ) target tyrosine kinases like ALK and EGFR, validated in xenograft models .

Biological Activity

4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine is a compound belonging to the pyrido[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The general synthetic pathway includes:

  • Formation of the Pyrido[3,2-d]pyrimidine Core : This is achieved through the condensation of appropriate precursors such as 2-amino-4-ethoxypyrimidine with furan derivatives.
  • Substitution Reactions : The introduction of the ethoxy group and furan moiety is critical for enhancing biological activity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds within the pyrido[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In a study focusing on similar compounds, it was observed that modifications at specific positions on the pyrimidine ring could enhance inhibitory activity against various cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. A comparative analysis demonstrated that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. For example, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleotide synthesis and cellular proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with DNA : Some studies indicate potential intercalation into DNA structures, disrupting replication processes .

Study 1: Anticancer Efficacy

In a controlled study involving various pyrido[3,2-d]pyrimidine derivatives, this compound was tested against a panel of cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results showed a significant zone of inhibition (ZOI) ranging from 18 mm to 22 mm when compared to standard antibiotics such as ciprofloxacin .

Data Tables

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAnticancer5–10
This compoundAntimicrobial50–100

Q & A

Q. Advanced

  • Analog synthesis : Replace the furan-3-yl group with other aryl/heteroaryl groups (e.g., phenyl, thiophene) using similar coupling reactions. For instance, Suzuki-Miyaura coupling could introduce diverse substituents .
  • Biological assays : Test analogs in COX-1/COX-2 inhibition assays (for anti-inflammatory activity) or analgesic models (e.g., carrageenan-induced paw edema). Compare IC₅₀ values to correlate substituent effects with potency .
  • Computational modeling : Use molecular docking to assess interactions between the furan ring and target proteins (e.g., cyclooxygenase enzymes) .

What are the recommended protocols for assessing the anti-inflammatory potential of this compound in vitro?

Q. Basic

  • Cell-based assays : Use RAW 264.7 macrophages or THP-1 monocytes. Induce inflammation with LPS (1 µg/mL) and measure TNF-α/IL-6 levels via ELISA .
  • COX inhibition : Evaluate selectivity for COX-2 over COX-1 using a fluorometric assay kit. Pre-incubate the compound (1–100 µM) with enzyme isoforms and monitor prostaglandin production .
  • Dose-response analysis : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. Include indomethacin or celecoxib as positive controls .

How to address discrepancies in biological activity data between this compound and its analogs with different substituents?

Q. Advanced

  • Solubility analysis : Measure logP (octanol-water partition coefficient) to assess bioavailability. Hydrophobic substituents (e.g., trifluoromethyl) may enhance membrane permeability but reduce aqueous solubility .
  • Steric/electronic effects : Compare substituent bulk (e.g., furan vs. phenyl) using molecular volume calculations. Electron-withdrawing groups (e.g., -CF₃) may alter binding affinity by modulating electron density .
  • Meta-analysis : Cross-reference activity data from structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidines with varying aryl groups) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.